2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound with a complex structure that includes a chlorinated aromatic ring and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
Uniqueness
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a dihydropyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-5-10(7-11(8)13)15-12(16)6-4-9(2)14-15/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
UODVXQUJXHMQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.